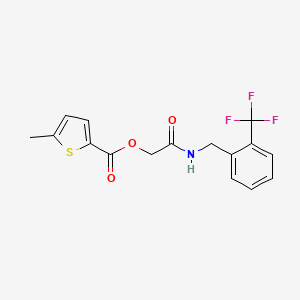
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate” is a type of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compound . These compounds are known to play a role in bacterial cell-cell communication, responding to external factors such as nutrient availability and defense mechanisms .
Synthesis Analysis
The synthesis of this compound involves the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The goal of this synthesis is to find novel quorum sensing inhibitors .Aplicaciones Científicas De Investigación
Cyclocondensation Reactions and Selectivity Insights
The cyclocondensation reaction involving 2-aminothiophenols with 1,2-biselectrophiles, such as ethyl glyoxalate and diethyl oxalate, in aqueous media, leads to the formation of benzothiazole-2-carboxylates. This process, interestingly, goes against Baldwin's rule by favoring a 5-endo-trig mechanism. The study provides significant insights into the mechanistic aspects of these reactions, offering a deeper understanding of the selectivity switch between benzothiazole-2-carboxylates and benzazine-3-ones/benzazine-2,3-diones. The use of quantum chemical calculations and orbital interaction studies helps rationalize the observed selectivity, with water playing a critical role in facilitating these reactions by lowering the energy barrier (Tejas M. Dhameliya et al., 2017).
Modification with Trifluoromethyl-containing Heterocycles
Methyl 2-aminothiophene-3-carboxylates have been modified with trifluoromethyl-containing five-membered heterocycles through cyclocondensation. This modification process involves the use of methyl trifluoropyruvate N-thiophen-2-ylimines with 1,3-N,N-binucleophiles to obtain various heterocyclic compounds. Such modifications are crucial for the study of interactions with neuronal NMDA receptors, highlighting the compound's potential in neuroscience research (V. Sokolov et al., 2018).
Antimicrobial Activity of Thiophene Derivatives
The synthesis of various substituted thiophenes has been explored, starting from key intermediates like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate. These compounds have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents. This research area opens up new possibilities for the application of 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate derivatives in the medical field (A. Abu‐Hashem et al., 2011).
Contributions to Organic Electronics
Thiophene derivatives play a significant role in organic electronics, especially in the synthesis of molecular wires and optoelectronic devices. The study of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, for instance, has provided valuable insights into their redox, structural, and optoelectronic properties. These findings contribute to the development of high-performance materials for electronic applications (Changsheng Wang et al., 2006).
Gewald Synthesis and Diverse Applications
The Gewald synthesis of 2-aminothiophene-3-carboxylates bearing various aryl groups offers a versatile method for obtaining compounds with potential applications ranging from material science to pharmaceuticals. The ability to efficiently generate these derivatives underscores the utility of 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate in various fields of research and development (V. Tormyshev et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-10-6-7-13(24-10)15(22)23-9-14(21)20-8-11-4-2-3-5-12(11)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDUVHCNNJBCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
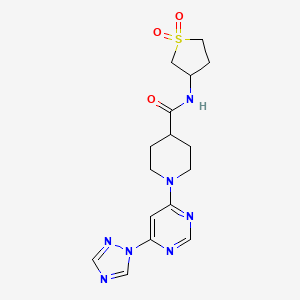
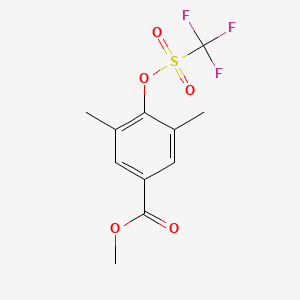
![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)
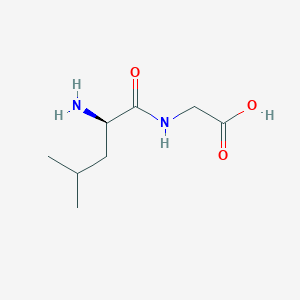
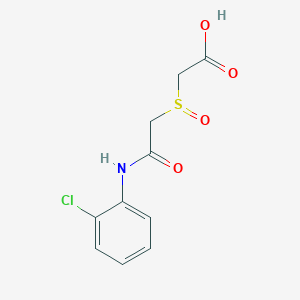
![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)
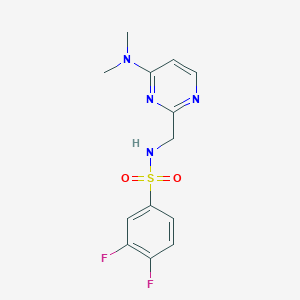
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)
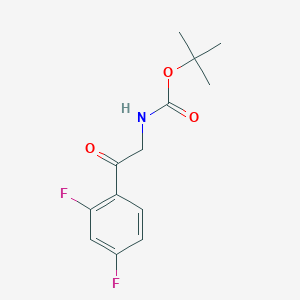
![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)